

Relamorelin TFA: A Technical Guide to a Selective Ghrelin Receptor Agonist

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Compound of Interest		
Compound Name:	Relamorelin TFA	
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Abstract

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] With enhanced plasma stability and a longer half-life compared to native ghrelin, Relamorelin has been a subject of significant interest for its prokinetic effects on gastrointestinal (GI) motility.[3][4] This technical guide provides a comprehensive overview of **Relamorelin TFA**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a review of its clinical evaluation, primarily in the context of diabetic gastroparesis.

Introduction

Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the GHSR and plays a crucial role in regulating appetite, energy homeostasis, and gastrointestinal motility.[4][5] However, its therapeutic potential is limited by a short plasma half-life.[6] Relamorelin was developed as a more stable and potent ghrelin mimetic, making it a promising therapeutic candidate for GI motility disorders.[1][3] This document will delve into the technical aspects of **Relamorelin TFA**, providing a resource for researchers and professionals in drug development.



Mechanism of Action and Signaling Pathway

Relamorelin exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR).[5] Upon activation, the GHSR initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gαq subunit of the G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various downstream effectors that ultimately modulate cellular responses, including smooth muscle contraction in the GI tract.



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Caption: Ghrelin Receptor Signaling Pathway.

Quantitative Data

Relamorelin exhibits superior binding affinity and potency for the GHSR-1a compared to native ghrelin. The following tables summarize the key quantitative data from in vitro and in vivo studies, as well as pharmacokinetic parameters and clinical efficacy in diabetic gastroparesis.

Table 1: In Vitro Receptor Binding and Potency



Ligand	Receptor	Binding Affinity (Ki)	Potency (EC50) - Calcium Mobilization	Reference
Relamorelin TFA	Human GHSR- 1a	0.42 nM	0.71 nM	[6]
Native Ghrelin	Human GHSR- 1a	1.22 nM	4.2 nM	[6]

Table 2: Pharmacokinetic Properties of Relamorelin

Parameter	Value	Species	Study Notes	Reference
Administration Route	Subcutaneous Injection	Human	Investigated in Phase 2 and 3 clinical trials.	[7]
Terminal Half-life	~4.5 hours	Human	At higher doses, the terminal half- life can extend to 19.4 hours.	[4][7]
Time to Peak Plasma (Tmax)	0.74 hours (median)	Human		[6]
Metabolism	No detectable metabolism	Human	In vitro studies using human microsomes and hepatocytes.	[6][7]
Excretion	~8% in urine	Human		[6][7]
Plasma Protein Binding	83% - 96%	Human, Rat, Dog	In vitro assessment.	[6]

Table 3: Efficacy of Relamorelin in Phase 2b Trial for Diabetic Gastroparesis (NCT02357420)



Dose Regimen (subcutaneous , twice daily)	Change in Gastric Emptying (GE) T1/2 from Baseline	Reduction in Vomiting Frequency from Baseline	Reduction in Composite Symptom Score (Nausea, Pain, Bloating, Fullness)	Reference
Placebo	-	-	-	[8]
10 μg	Significant acceleration (P < .05)	Not significant vs. placebo	Significant reduction (P < .05)	[8]
30 μg	Significant acceleration (P < .05)	Not significant vs. placebo	Significant reduction (P < .05)	[8]
100 μg	Acceleration (P = .051)	Not significant vs. placebo	Significant reduction (P < .05)	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Relamorelin.

Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the binding affinity (Ki) of Relamorelin for the GHSR-1a.
- Materials:
 - Cell membranes from CHO-K1 cells expressing recombinant human GHSR-1a.
 - Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

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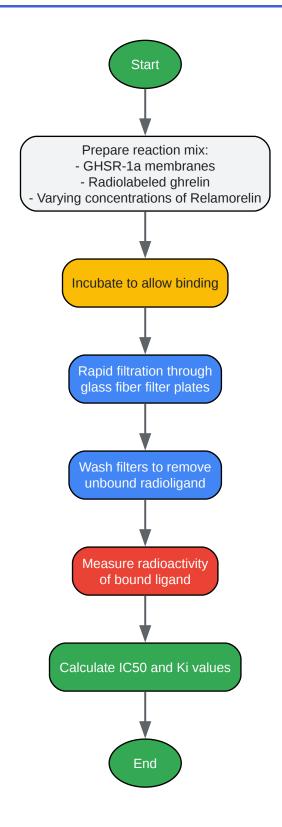


- Unlabeled Relamorelin TFA at various concentrations.
- Assay buffer.
- Glass fiber filter plates (e.g., 96-well or 384-well).[9]
- Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of radiolabeled ghrelin and varying concentrations of unlabeled Relamorelin.
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates. The receptor-bound radioligand is retained on the filter.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.





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Caption: Receptor Binding Assay Workflow.

Calcium Mobilization Assay

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This functional assay measures the potency of Relamorelin by quantifying the increase in intracellular calcium following GHSR-1a activation.

- Objective: To determine the potency (EC50) of Relamorelin in activating the GHSR-1a.
- Materials:
 - HEK293 or CHO-K1 cells stably expressing the human GHSR-1a.[6][10]
 - Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or FLIPR Calcium 3/4 Assay dye).[10]
 [11]
 - Relamorelin TFA at various concentrations.
 - Assay buffer (e.g., Krebs buffer or Hank's balanced salt solution with HEPES).[5][10]
 - Fluorometric imaging plate reader (e.g., FlexStation).[10][11]

Procedure:

- Plate the cells in black-sided, clear-bottom 96-well plates and allow them to adhere overnight.[10]
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Place the plate in the fluorometric imaging plate reader.
- Establish a baseline fluorescence reading.
- Add varying concentrations of Relamorelin to the wells.
- Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

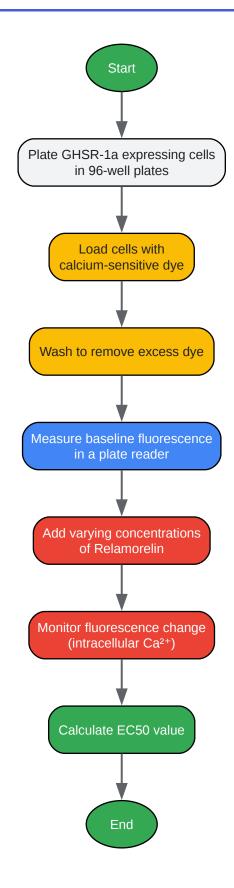
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 The concentration of Relamorelin that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence change against the log of the agonist concentration.





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Caption: Calcium Mobilization Assay Workflow.



Phase 2b Clinical Trial Protocol for Diabetic Gastroparesis (Adapted from NCT02357420)

This protocol outlines the design of a clinical trial to evaluate the efficacy and safety of Relamorelin in patients with diabetic gastroparesis.

- Objective: To assess the effect of multiple dose regimens of Relamorelin on vomiting episodes, gastric emptying, and other symptoms of gastroparesis in patients with type 1 and type 2 diabetes.[12][13]
- Study Design: Randomized, double-blind, placebo-controlled, multi-center study.[8][14]
- Patient Population: Patients with type 1 or type 2 diabetes, moderate to severe gastroparesis symptoms, and delayed gastric emptying confirmed by a baseline test.[8]
- Intervention:
 - \circ Subcutaneous injections of Relamorelin (10 μg, 30 μg, or 100 μg) or placebo, administered twice daily for 12 weeks.[8][12]
- Key Assessments:
 - Primary Endpoint: Change from baseline in vomiting frequency.[8]
 - Secondary Endpoints:
 - Change in gastric emptying half-time (T1/2), measured by a 13C-Spirulina Gastric Emptying Breath Test (GEBT).[7][8]
 - Change in a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.[8]
 - Safety and tolerability assessments, including adverse event monitoring and laboratory tests.[8]
- 13C-Spirulina Gastric Emptying Breath Test (GEBT) Methodology:
 - Patients consume a standardized meal (e.g., scrambled eggs) containing ¹³C-Spirulina.



- Breath samples are collected at baseline and at regular intervals after the meal.
- The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry.
- The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying of the ¹³C-labeled meal.
- The data is used to calculate the gastric emptying half-time (T1/2).[7]

Conclusion

Relamorelin TFA is a potent and selective ghrelin receptor agonist with a favorable pharmacokinetic profile compared to native ghrelin.[3] In vitro studies have demonstrated its high affinity and potency, and clinical trials have shown its potential to improve symptoms and accelerate gastric emptying in patients with diabetic gastroparesis.[2][8] The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of Relamorelin and other ghrelin analogues. Continued investigation, including ongoing Phase 3 trials, will further elucidate the clinical utility and safety profile of this promising agent for the treatment of gastrointestinal motility disorders.[5][15]

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